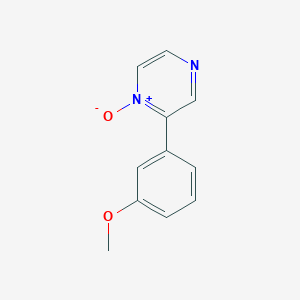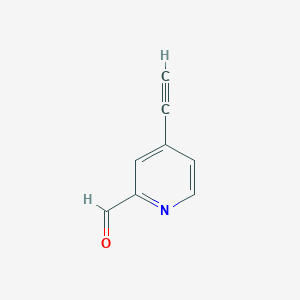
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a diazenyl group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Diazenyl Group: The synthesis begins with the formation of the diazenyl group by reacting aniline with nitrous acid to form a diazonium salt. This reaction is carried out under acidic conditions at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the diazenyl-substituted aniline derivative.
Acetylation: The final step involves the acetylation of the diazenyl-substituted aniline derivative with acetic anhydride to form this compound. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: is similar to other acetamide derivatives with diazenyl and phenyl groups.
N-(4-(phenyldiazenyl)phenyl)acetamide: Lacks the dimethylphenyl group.
2-(2,4-dimethylphenyl)acetamide: Lacks the diazenyl group.
Uniqueness
- The presence of both the diazenyl and dimethylphenyl groups in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
特性
CAS番号 |
1006784-36-6 |
|---|---|
分子式 |
C22H21N3O |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16-8-9-18(17(2)14-16)15-22(26)23-19-10-12-21(13-11-19)25-24-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26) |
InChIキー |
ZBSNKQHCEQRJLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
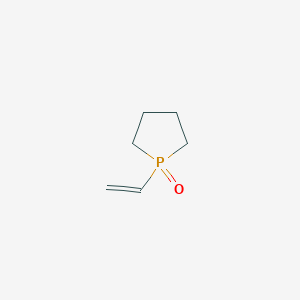

![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
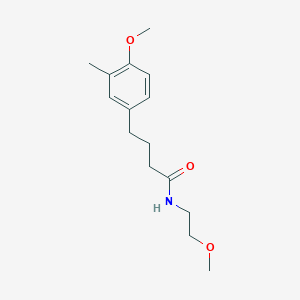
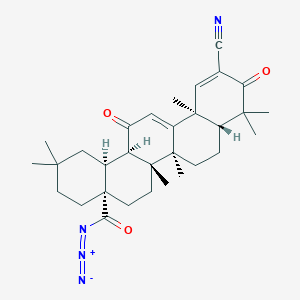
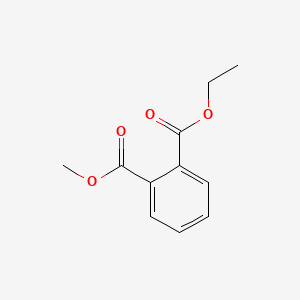
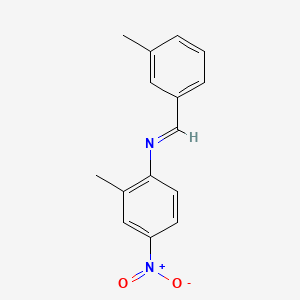
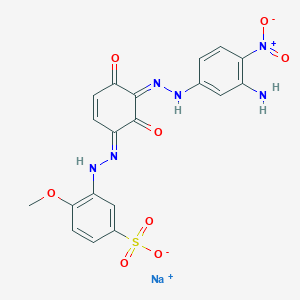
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
